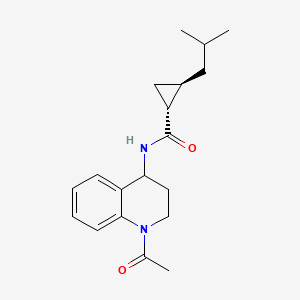![molecular formula C16H17F2N3O B7336729 5-(difluoromethyl)-2-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7336729.png)
5-(difluoromethyl)-2-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethyl)-2-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]pyrimidine is a chemical compound that has gained significant interest in the field of scientific research. It is a pyrimidine-based molecule that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 5-(difluoromethyl)-2-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]pyrimidine is not fully understood. However, studies have shown that the compound has the ability to bind to specific proteins in the body, which can affect their function. It has also been shown to inhibit the growth of cancer cells by interfering with their ability to divide and grow.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as mentioned earlier. Additionally, it has been shown to have anti-inflammatory effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(difluoromethyl)-2-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]pyrimidine in lab experiments is its ability to bind to specific proteins, which can help researchers better understand their function. Another advantage is its potential use as a drug candidate for the treatment of cancer. However, one limitation is that the compound may not be suitable for use in vivo due to its potential toxicity.
Direcciones Futuras
There are several future directions for research on 5-(difluoromethyl)-2-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]pyrimidine. One area of interest is its potential use as a drug candidate for the treatment of cancer. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its use as a tool for studying the function of specific proteins in the body. Future research could focus on identifying new proteins that the compound can bind to and studying their function. Additionally, research could focus on developing new synthesis methods for the compound to improve its efficiency and reduce its toxicity.
Métodos De Síntesis
The synthesis of 5-(difluoromethyl)-2-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]pyrimidine has been reported in the literature. One method involves the reaction of 2-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-5-nitropyrimidine with difluoromethylamine in the presence of a catalyst. Another method involves the reaction of 2-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-5-chloropyrimidine with difluoromethylamine in the presence of a base. Both methods have been successful in synthesizing the desired compound.
Aplicaciones Científicas De Investigación
5-(Difluoromethyl)-2-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]pyrimidine has been studied for its potential use in various scientific research applications. One area of interest is its use as a potential drug candidate for the treatment of cancer. Studies have shown that the compound has the ability to inhibit the growth of cancer cells in vitro. Another area of interest is its use as a tool for studying the function of certain proteins in the body. The compound has been shown to bind to specific proteins, which can help researchers better understand their function.
Propiedades
IUPAC Name |
5-(difluoromethyl)-2-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O/c17-15(18)12-9-19-16(20-10-12)21-8-4-5-13(21)11-22-14-6-2-1-3-7-14/h1-3,6-7,9-10,13,15H,4-5,8,11H2/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPDHMUWIKHGJO-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=C(C=N2)C(F)F)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C2=NC=C(C=N2)C(F)F)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]-(8-oxa-5-azaspiro[3.5]nonan-5-yl)methanone](/img/structure/B7336651.png)

![N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1,2-thiazole-3-carboxamide](/img/structure/B7336659.png)
![(1R,2R)-N-[(1-benzylpyrrolidin-3-yl)methyl]-2-ethyl-N-methylcyclopropane-1-carboxamide](/img/structure/B7336667.png)
![N-[[(2R)-oxolan-2-yl]methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7336674.png)
![3-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylcyclobutane-1-carboxamide](/img/structure/B7336680.png)
![2-methyl-6-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]amino]pyridine-4-carbonitrile](/img/structure/B7336686.png)
![5,6-dimethyl-7-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7336699.png)
![3-(methoxymethyl)-5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-1,2,4-thiadiazole](/img/structure/B7336706.png)
![4-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7336711.png)
![4-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-6-pyrazol-1-ylpyrimidin-2-amine](/img/structure/B7336718.png)
![8-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7336723.png)
![(3aS,6aS)-1-(3-methyl-5-nitroimidazol-4-yl)spiro[2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3,4'-oxane]](/img/structure/B7336750.png)
![2-[(2R,6S)-2,6-dimethyl-4-(4-phenylmethoxypyrimidin-2-yl)piperazin-1-yl]ethanol](/img/structure/B7336760.png)
